3-nitro-1-(pentafluorobenzyl)-1H-pyrazole
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Overview
Description
3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is an organic compound characterized by the presence of a nitro group, a pentafluorobenzyl group, and a pyrazole ring
Preparation Methods
The synthesis of 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole typically involves the following steps:
Pentafluorobenzylation: The attachment of the pentafluorobenzyl group to the pyrazole ring can be accomplished through nucleophilic substitution reactions. This involves the reaction of a suitable pyrazole derivative with pentafluorobenzyl halides under basic conditions.
Industrial production methods for this compound may involve optimizing these reactions for higher yields and purity, as well as scaling up the processes to meet commercial demands.
Chemical Reactions Analysis
3-nitro-1-(pentafluorobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-nitro-1-(pentafluorobenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition, particularly those involving nitro and fluorinated groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pentafluorobenzyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole include:
3-nitro-1-(pentafluorosulfanyl)benzene: This compound also contains a nitro group and a pentafluorinated substituent, but with a sulfanyl group instead of a benzyl group.
3-nitro-1-(pentafluorophenyl)pyrazole: Similar to the title compound but with a pentafluorophenyl group instead of a pentafluorobenzyl group.
3-nitro-1-(trifluoromethyl)pyrazole: Contains a trifluoromethyl group instead of a pentafluorobenzyl group.
The uniqueness of this compound lies in its combination of a nitro group, a pentafluorobenzyl group, and a pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5N3O2/c11-6-4(7(12)9(14)10(15)8(6)13)3-17-2-1-5(16-17)18(19)20/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNBGLKWYUZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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